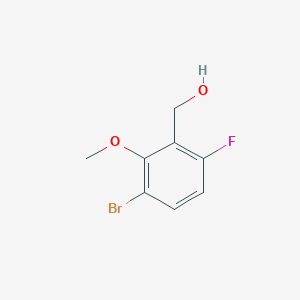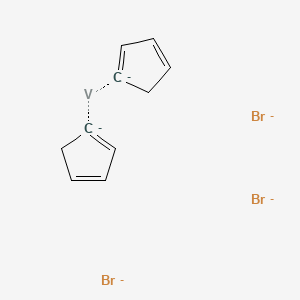
Bis(cyclopentadienyl)vanadium bromide
Descripción general
Descripción
Bis(cyclopentadienyl)vanadium bromide is a chemical compound with the molecular formula (C5H5)2VBr and a molecular weight of 261.03 . It appears as blue crystalline flakes . It is also known as Vanadocene bromide .
Synthesis Analysis
The synthesis of Bis(cyclopentadienyl)vanadium bromide involves the use of cyclopentadienyl ligands. The structural modification of these ligands on metallocenes improves catalytic efficiency and selectivity . The half-sandwich metallocenes of late transition metals can be synthesized by deprotonative complexation of cyclopentadiene with metal halide [M-X] through the elimination of HX .Molecular Structure Analysis
The molecular structure of Bis(cyclopentadienyl)vanadium bromide conforms to its infrared spectrum . The compound is a violet crystalline, paramagnetic solid .Chemical Reactions Analysis
Bis(cyclopentadienyl)vanadium bromide has been studied for its reactivity in various chemical reactions. For instance, it has been investigated for its behavior in solution and in a variety of solid hosts using X-band EPR .Physical And Chemical Properties Analysis
Bis(cyclopentadienyl)vanadium bromide is a blue crystalline substance with a melting point of 180 degrees Celsius . It has a molecular weight of 261.03 .Aplicaciones Científicas De Investigación
Interaction with Organocadmium Compounds
Bis(cyclopentadienyl)vanadium interacts with organocadmium compounds, leading to the formation of metallic cadmium and vanadium(IV) compounds. This interaction is significant in the study of organometallic chemistry and the synthesis of various vanadium derivatives (Razuvaev et al., 1977).
Catalytic Applications
Bis(cyclopentadienyl)vanadium dichloride serves as a catalyst in carbometallation reactions. For instance, it catalyzes the carbometallation of 1,4-bis(trimethylsilyl)butadiyne, resulting in the formation of specific hydrocarbon structures (Kusumoto et al., 1990).
Oxidation Reactions
Vanadium(V) complexes, including those involving bis(cyclopentadienyl)vanadium, are used in oxidation reactions. For example, they catalyze the oxidation of bromide, leading to the synthesis of functionalized cyclic ethers (Greb et al., 2004).
DNA Strand Scission Studies
Bis(peroxo)vanadium(V) complexes, related to bis(cyclopentadienyl)vanadium, have been investigated for their role in DNA cleavage, particularly in understanding the mechanism of DNA strand scission (Sam et al., 2004).
Lipid Peroxidation Induction
Bis(cyclopentadienyl)-vanadium(IV) complexes have been shown to initiate oxygen-dependent lipid peroxidation in liposomal membranes. This property is important for understanding the biological activity and potential therapeutic applications of vanadium compounds (Kotchevar et al., 2001).
Analytical Applications
Bis(cyclopentadienyl)vanadium compounds are also relevant in analytical chemistry. For example, they are used in catalytic adsorptive stripping voltammetric measurements of trace vanadium levels, demonstrating their utility in environmental and analytical applications (Wang et al., 2006).
Paramagnetic Resonance Studies
The study of bis-cyclopentadienyl vanadium through paramagnetic resonance techniques contributes to the understanding of electronic structures in organometallic chemistry. This research aids in the elucidation of electron distribution in such compounds (McConnell et al., 1959).
Binding Site Models in Bromoperoxidase
Vanadium complexes, including those with bis(cyclopentadienyl)vanadium, have been used to model the binding sites in bromoperoxidase. These models are crucial for understanding the enzymatic functions and the role of vanadium in biological systems (Holmes & Carrano, 1991).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
cyclopenta-1,3-diene;vanadium;tribromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.3BrH.V/c2*1-2-4-5-3-1;;;;/h2*1-3H,4H2;3*1H;/q2*-1;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMRZAYBJNRGQN-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[V].[Br-].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br3V-5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)vanadium bromide | |
CAS RN |
64815-29-8 | |
| Record name | Bis(cyclopentadienyl)vanadium(III) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, monosodium salt](/img/structure/B3276742.png)

![L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3276760.png)
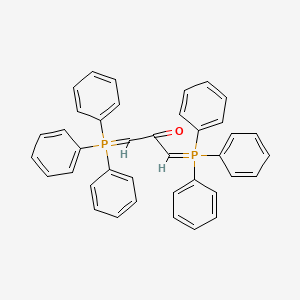
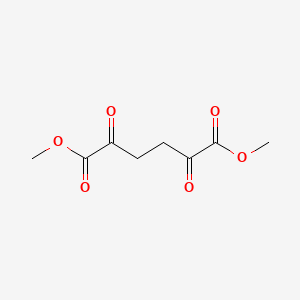

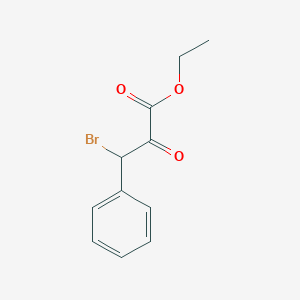
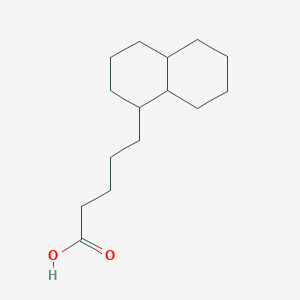

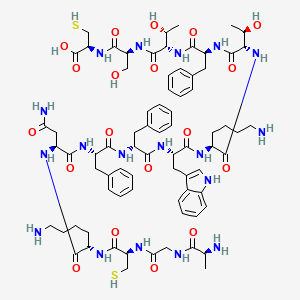
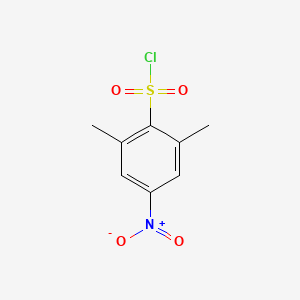
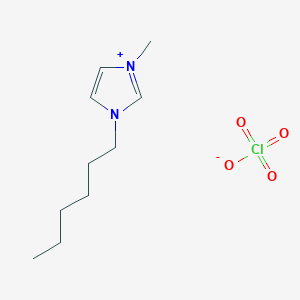
![7H-Benzo[c]carbazole, 10-methyl-7-phenyl-](/img/structure/B3276842.png)
